1-Hydroxymethyl-2-azaadamantane
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Overview
Description
(2-Azaadamantan-1-yl)methanol is a derivative of adamantane, a compound known for its unique cage-like structure. This compound features a nitrogen atom replacing one of the carbon atoms in the adamantane framework, resulting in a structure that combines the rigidity of adamantane with the reactivity of an amine group. This modification imparts unique chemical and physical properties to (2-Azaadamantan-1-yl)methanol, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azaadamantan-1-yl)methanol typically involves the reduction of 2-azaadamantanone. One common method includes the reduction of 2-azaadamantanone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions, typically at room temperature, yielding (2-Azaadamantan-1-yl)methanol as the primary product .
Industrial Production Methods
While specific industrial production methods for (2-Azaadamantan-1-yl)methanol are not extensively documented, the general approach involves large-scale reduction reactions similar to those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2-Azaadamantan-1-yl)methanol undergoes various chemical reactions, including:
Reduction: Further reduction of (2-Azaadamantan-1-yl)methanol can lead to the formation of 2-azaadamantane.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 2-Azaadamantanone.
Reduction: 2-Azaadamantane.
Substitution: Depending on the reagent, substituted azaadamantane derivatives.
Scientific Research Applications
(2-Azaadamantan-1-yl)methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Azaadamantan-1-yl)methanol involves its interaction with various molecular targets. The nitrogen atom in the structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of 2-azaadamantanone . The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
2-Azaadamantane: Lacks the hydroxyl group present in (2-Azaadamantan-1-yl)methanol, resulting in different reactivity and applications.
2-Azaadamantanone: The oxidized form of (2-Azaadamantan-1-yl)methanol, used in different chemical reactions and applications.
Adamantane: The parent compound, which lacks the nitrogen atom, leading to different chemical and physical properties.
Uniqueness
(2-Azaadamantan-1-yl)methanol is unique due to the presence of both a hydroxyl group and a nitrogen atom in its structure. This combination imparts distinct reactivity and potential for forming hydrogen bonds, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-azatricyclo[3.3.1.13,7]decan-1-ylmethanol |
InChI |
InChI=1S/C10H17NO/c12-6-10-4-7-1-8(5-10)3-9(2-7)11-10/h7-9,11-12H,1-6H2 |
InChI Key |
PTDQLWXYBHYDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(N3)CO |
Origin of Product |
United States |
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